molecular formula C23H35N3O3 B2839340 N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954027-78-2

N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2839340
CAS No.: 954027-78-2
M. Wt: 401.551
InChI Key: OKJDXYZKQKOUON-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a chemical compound with the molecular formula C23H35N3O3 and a molecular weight of 401.551. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

The synthesis of N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves the reaction of cycloheptylamine with oxalyl chloride to form the intermediate N1-cycloheptyloxalamide. This intermediate is then reacted with 4-(2-phenylmorpholino)butylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can be compared with similar compounds such as N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide. The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties. Other similar compounds include N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide.

Properties

IUPAC Name

N'-cycloheptyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c27-22(23(28)25-20-12-6-1-2-7-13-20)24-14-8-9-15-26-16-17-29-21(18-26)19-10-4-3-5-11-19/h3-5,10-11,20-21H,1-2,6-9,12-18H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJDXYZKQKOUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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